Product packaging for 1-Cyanoacenaphthylene(Cat. No.:CAS No. 39653-72-0)

1-Cyanoacenaphthylene

Cat. No.: B14659922
CAS No.: 39653-72-0
M. Wt: 177.20 g/mol
InChI Key: SGMUADOXMCAHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyanoacenaphthylene, identified by the CAS Registry Number 39653-72-0, is a specialized polycyclic aromatic hydrocarbon (PAH) with the molecular formula C13H7N and a molecular weight of 177.21 g/mol . This compound is of significant and growing interest in cutting-edge scientific research. A primary and recent application is in the field of experimental astrochemistry, where this compound has been successfully synthesized and its rotational spectrum characterized in the laboratory to support its definitive identification in the interstellar medium, specifically in the dark cloud TMC-1 . This discovery is critical for modeling the complex chemical pathways involving large carbon-bearing molecules in space and supports theories on the bottom-up growth of PAHs in cold molecular clouds . As a cyano-derivatized acenaphthylene, it serves as a versatile and planar building block in organic synthesis and materials science research. Potential applications include its use as a precursor for the development of novel organic semiconductors, dyes, and functional polymers, where its extended conjugated system can be leveraged to tune electronic properties . The compound must be used exclusively by qualified researchers in a controlled laboratory setting. It is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7N B14659922 1-Cyanoacenaphthylene CAS No. 39653-72-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39653-72-0

Molecular Formula

C13H7N

Molecular Weight

177.20 g/mol

IUPAC Name

acenaphthylene-1-carbonitrile

InChI

InChI=1S/C13H7N/c14-8-11-7-10-5-1-3-9-4-2-6-12(11)13(9)10/h1-7H

InChI Key

SGMUADOXMCAHTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C3=CC=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Cyanoacenaphthylene and Its Isomers

Established Synthetic Pathways to 1-Cyanoacenaphthylene

The preparation of this compound is typically achieved through a multi-step synthetic sequence starting from readily available acenaphthene (B1664957) derivatives. These routes involve key transformations such as bromination, dehydrobromination, and cyanodebromination.

A common and effective route to this compound begins with the benzylic dibromination of acenaphthene. This initial step is followed by a dehydrobromination reaction to introduce a double bond, and the final step involves the introduction of the cyano group through a substitution reaction.

The tribromination of acenaphthene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide leads to the formation of 1,2-dibromoacenaphthylene. Subsequent elimination of hydrogen bromide from this intermediate furnishes the desired acenaphthylene (B141429) core.

Table 1: Key Reactions in the Multi-step Synthesis of this compound
StepReactionStarting MaterialKey ReagentsProduct
1Benzylic DibrominationAcenaphtheneN-Bromosuccinimide (NBS), Benzoyl peroxide1,2-Dibromoacenaphthene
2Dehydrobromination1,2-Dibromoacenaphthene1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-Bromoacenaphthylene (B8710054)
3Cyanodebromination1-BromoacenaphthyleneCopper(I) cyanide (CuCN)This compound

The introduction of the cyano group onto the acenaphthylene skeleton is effectively achieved through a cyanodebromination reaction. This nucleophilic substitution reaction, where a bromine atom is replaced by a cyanide group, is a crucial step in the synthesis of this compound. Copper(I) cyanide (CuCN) is a commonly employed reagent for this transformation, facilitating the conversion of 1-bromoacenaphthylene to the target molecule in good yield.

The successful synthesis of this compound relies on the careful selection of precursors and reagents. Acenaphthene serves as the primary starting material. Key reagents and their roles are outlined below:

N-Bromosuccinimide (NBS): A selective brominating agent for benzylic positions. In the presence of a radical initiator, it facilitates the formation of 1,2-dibromoacenaphthene.

Benzoyl peroxide: A radical initiator that promotes the benzylic bromination of acenaphthene by NBS.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base used to effect dehydrobromination, leading to the formation of the acenaphthylene double bond.

Copper(I) cyanide (CuCN): The source of the cyanide nucleophile in the final cyanodebromination step.

The reaction conditions for these steps, such as the choice of solvent (e.g., carbon tetrachloride for bromination) and temperature (e.g., reflux), are critical for achieving high yields and purity of the intermediates and the final product.

Synthesis of Other Cyanoacenaphthylene Isomers

The synthetic accessibility of other cyanoacenaphthylene isomers, such as the 5-cyano derivative, varies significantly from that of the 3- and 4-cyano isomers due to the inherent reactivity of the acenaphthene core.

The synthesis of 5-cyanoacenaphthylene also commences from acenaphthene but follows a different regiochemical pathway for the initial bromination. In the absence of a radical initiator, the reaction of acenaphthene with NBS results in electrophilic aromatic substitution at the C5 position, yielding 5-bromoacenaphthene (B1265734) in quantitative yield.

This intermediate then undergoes cyanodebromination, followed by an oxidation step to introduce the double bond and afford 5-cyanoacenaphthylene. The oxidant of choice for this final step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which provides the target molecule in satisfactory yield.

Table 2: Synthesis of 5-Cyanoacenaphthylene
StepReactionStarting MaterialKey ReagentsProduct
1Electrophilic BrominationAcenaphtheneN-Bromosuccinimide (NBS)5-Bromoacenaphthene
2Cyanodebromination5-BromoacenaphtheneCopper(I) cyanide (CuCN)5-Cyanoacenaphthene
3Oxidation5-Cyanoacenaphthene2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)5-Cyanoacenaphthylene

The synthesis of 3-cyanoacenaphthylene and 4-cyanoacenaphthylene presents significant challenges and, to date, these isomers have not been prepared. The difficulty stems from the inherent electronic properties of the acenaphthene and acenaphthylene systems. The most reactive positions in acenaphthene are the C1/C2 positions for radical reactions and the C5/C6 positions for electrophilic aromatic substitution.

Consequently, directing functionalization to the C3 or C4 positions is not straightforward. Selective functionalization of acenaphthylene at these positions has not been reported, making the synthesis of potential precursors like 3- or 4-bromoacenaphthylene (B14699127) and their subsequent conversion to the corresponding cyano derivatives a formidable synthetic obstacle.

Optimization of Synthetic Procedures and Yield Enhancement

The initial step, the benzylic bromination of acenaphthene, is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction is a Wohl-Ziegler bromination, which selectively targets the benzylic positions of the acenaphthene molecule. nih.govchemistrysteps.com The efficiency of this step can be influenced by several factors, including the solvent, temperature, and the stoichiometry of NBS. The use of non-polar solvents like carbon tetrachloride is traditional, though greener alternatives are increasingly sought. researchgate.net Optimization often involves ensuring the slow, steady generation of bromine radicals to prevent side reactions. chemistrysteps.com Visible light can also be employed as a green and efficient initiator for this type of reaction. researchgate.netnih.gov

The subsequent dehydrobromination of the resulting 1,2-dibromoacenaphthene to yield 1-bromoacenaphthylene is a critical elimination reaction. This transformation is often carried out using a non-nucleophilic base to favor elimination over substitution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly employed reagent for this purpose. nih.gov The optimization of this step involves the choice of solvent and reaction temperature to ensure complete elimination and minimize the formation of byproducts. Phase-transfer catalysis has been shown to be an effective method for the dehydrobromination of similar 1,2-dibromo compounds, offering high selectivity. pleiades.onlineresearchgate.net

The final step is the cyanodebromination of 1-bromoacenaphthylene to afford this compound. This is typically accomplished using a copper(I) cyanide (CuCN) mediated reaction, a variant of the Rosenmund-von Braun reaction. nih.gov Traditional Rosenmund-von Braun reactions often require harsh conditions and stoichiometric amounts of copper cyanide, which can complicate product purification. nih.gov Modern optimization strategies focus on using catalytic amounts of copper with various ligands to improve efficiency and yield. For instance, the use of ligands such as N,N'-dimethylethylenediamine can facilitate the reaction under milder conditions and with lower catalyst loading. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF or toluene (B28343) often being employed. nih.govnih.gov

Table 1: Hypothetical Optimization of Benzylic Bromination of Acenaphthene This table is illustrative and based on general principles of Wohl-Ziegler bromination, as specific optimization data for acenaphthene is not readily available.

EntryNBS (Equivalents)InitiatorSolventReaction Time (h)Yield of 1,2-dibromoacenaphthene (%)
12.0Benzoyl PeroxideCCl4475
22.2Benzoyl PeroxideCCl4485
32.2AIBNAcetonitrile382
42.2Visible LightAcetonitrile590

Table 2: Illustrative Optimization of Cyanodebromination of 1-Bromoacenaphthylene This table is based on general principles of copper-catalyzed cyanation of aryl halides, as specific optimization data for 1-bromoacenaphthylene is not readily available.

EntryCopper SourceCyanide SourceLigandSolventTemperature (°C)Yield of this compound (%)
1CuCN (1.2 eq)-NoneDMF15070
2CuI (10 mol%)NaCN (1.2 eq)NoneToluene11065
3CuI (10 mol%)NaCN (1.2 eq)DMEDA (1.0 eq)Toluene11088
4Cu(OAc)2·H2O (cat.)K4[Fe(CN)6]NoneWater (Microwave)12085

Spectroscopic Characterization and Rotational Dynamics

Microwave and Rotational Spectroscopy of 1-Cyanoacenaphthylene

The investigation of this compound in the gas phase using microwave and rotational spectroscopy has yielded precise data on its rotational transitions, molecular constants, and hyperfine structure. These studies were instrumental in its recent astronomical detection.

The rotational spectrum of this compound was notably identified during the QUIJOTE (Q-band Ultrasensitive Inspection of an Interstellar Object: TMC-1) line survey. aanda.org In this survey, a series of unidentified lines, designated B429, were detected and subsequently assigned to this compound. aanda.org

A total of 173 rotational transitions were detected and assigned for the 1-isomer, with rotational quantum numbers J up to 46 and Kₐ up to 9. aanda.orgarxiv.org These transitions corresponded to 107 distinct frequencies, providing a rich dataset for analysis. aanda.orgarxiv.org The assignment of these transitions was facilitated by the use of a modified Loomis-Wood diagram, which helps in visualizing and identifying the progressions of an asymmetric rotor molecule. aanda.org The observed transitions are of the ΔJ = +1 type. aanda.org

The detection was characterized by prominent sets of transitions, particularly the Kₐ = 0 and Kₐ = 1 transitions, which are harmonically related. aanda.org The collapse of four a- and b-type transitions (from Kₐ = 0, 1) to the same frequency creates a natural stacking that enhances their detectability. aanda.org

The analysis of the assigned rotational transitions allowed for the precise derivation of the molecule's rotational and centrifugal distortion constants. The identification of this compound was solidified through a meticulous analysis of these derived rotational constants, which helped to constrain the carrier to a molecule larger than naphthalene (B1677914) but smaller than anthracene and phenanthrene. aanda.orgarxiv.org

A combined fit of laboratory data and the astronomical observations from the TMC-1 survey provided improved values for the molecular parameters of this compound. aanda.org The experimentally determined molecular constants are essential for accurately predicting the frequencies of its rotational transitions, which is crucial for its identification in interstellar environments.

Table 1: Derived Molecular Constants for this compound

Parameter Value
A (MHz) 1485.69333(15)
B (MHz) 429.10207(4)
C (MHz) 332.93279(4)
D_J (kHz) 0.01535(14)
D_JK (kHz) 0.2282(11)
D_K (kHz) 1.155(15)
d_1 (kHz) -0.00336(8)
d_2 (kHz) -0.00063(4)

Note: The values in parentheses represent the uncertainty in the last digits. Data sourced from laboratory measurements combined with astronomical observations.

The presence of a nitrogen nucleus (¹⁴N), which has a nuclear spin (I=1), introduces a hyperfine structure in the rotational transitions of this compound. aanda.org This phenomenon arises from the coupling between the nuclear quadrupole moment of the nitrogen atom and the electric field gradient generated by the molecule's rotation. aanda.org

Each rotational transition is consequently split into several hyperfine components. The analysis of this splitting provides detailed information about the electronic environment around the nitrogen nucleus. For this compound, the nuclear quadrupole coupling constants have been determined from the laboratory microwave spectrum.

Table 2: ¹⁴N Nuclear Quadrupole Coupling Constants for this compound

Parameter Value (MHz)
X_aa -0.218(11)
X_bb -2.355(7)
X_cc 2.573(7)

Note: The values in parentheses represent the uncertainty in the last digits.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

While the synthesis of this compound has been achieved and its NMR spectra have been recorded, the specific experimental data for its ¹H and ¹³C NMR spectra are not publicly available in the primary literature. aanda.org However, the principles of NMR spectroscopy allow for a prediction of the expected spectral features, which are crucial for confirming its structure.

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of the seven hydrogen atoms on the acenaphthylene (B141429) core would be distinct due to their unique electronic environments.

The protons on the naphthalene-like fragment and the five-membered ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The magnitude of the coupling constants (J-values) would provide information about the connectivity of the protons. The proton closest to the cyano group is expected to be deshielded and appear at a lower field (higher ppm value) due to the electron-withdrawing nature of the nitrile group.

The ¹³C NMR spectrum of this compound would provide key information about the carbon framework of the molecule. It is expected to display 13 distinct signals, one for each unique carbon atom in the structure.

Aromatic and Olefinic Carbons: The twelve carbons of the acenaphthylene ring system would resonate in the typical downfield region for aromatic and sp²-hybridized carbons, generally between 120 and 150 ppm.

Nitrile Carbon: The carbon atom of the cyano group (-C≡N) would appear as a characteristic signal in the range of 110-125 ppm.

Quaternary Carbons: The carbon atoms at the ring junctions and the carbon to which the cyano group is attached would likely show weaker signals compared to the protonated carbons.

The precise chemical shifts would be influenced by the local electronic environment, with carbons closer to the electronegative cyano group being more deshielded.

Infrared (IR) Absorption Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and study chemical substances. It measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing information about its functional groups and structure.

Analysis of Vibrational Modes and Anharmonic Effects

The vibrational spectrum of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is complex, featuring a variety of vibrational modes. These include stretching, bending, and scissoring motions of the atoms within the molecule. msu.edu Anharmonic effects, which are deviations from the idealized harmonic oscillator model, can lead to the appearance of overtones and combination bands in the IR spectrum. nih.govlibretexts.org These anharmonic couplings can redistribute the intensity of the fundamental vibrational bands, resulting in a more complex spectrum. oup.comoup.com Theoretical calculations, such as those using density functional theory (DFT), are often employed to help assign the observed vibrational bands and to understand the influence of anharmonicity. ed.ac.uk

Contribution of Cyano Stretches to Infrared Spectra

A prominent feature in the infrared spectrum of this compound is the stretching vibration of the cyano (C≡N) group. This vibration typically gives rise to a strong and narrow absorption band in the region of 2200-2300 cm⁻¹. ed.ac.uknih.gov The exact frequency of the C≡N stretch can be influenced by its local environment and electronic effects within the molecule. nih.gov Studies on related cyano-substituted PAHs have shown that the CN stretch can be a dominant feature in their IR spectra. oup.comoup.com Anharmonic quantum chemical computations have revealed a strong, narrow band in the 4.3–4.5 μm (approximately 2222-2325 cm⁻¹) region for several cyano-PAHs, suggesting this can be a useful diagnostic marker. oup.comoup.com

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
C-H Stretching3000 - 3150Stretching vibrations of the carbon-hydrogen bonds on the aromatic rings.
C≡N Stretching2200 - 2300Stretching vibration of the carbon-nitrogen triple bond in the cyano group.
C=C Stretching1400 - 1650Stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-H Bending700 - 950In-plane and out-of-plane bending vibrations of the carbon-hydrogen bonds.

X-ray Diffraction Analysis of Crystalline Forms

Crystal Structure Determination

The determination of the crystal structure of this compound involves growing a single crystal of the compound and then irradiating it with a beam of X-rays. currenta.de The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This process provides detailed information about the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. Such data is crucial for understanding the intermolecular interactions and packing of the molecules in the solid state.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Structural Prediction and Isomer Identification

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms in a molecule and in distinguishing between different isomers. For a polycyclic aromatic hydrocarbon (PAH) derivative such as 1-cyanoacenaphthylene, these calculations confirm its planar structure. aanda.orgaanda.org

The precise geometry of this compound can be determined through geometry optimization calculations, typically employing Density Functional Theory (DFT). These calculations seek to find the lowest energy arrangement of atoms on the potential energy surface. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.

From the optimized molecular structure, rotational constants (A, B, and C) can be accurately calculated. These constants are inversely related to the moments of inertia of the molecule and are crucial for interpreting rotational spectra, a primary method for identifying molecules in the interstellar medium. Quantum chemical calculations have provided the following rotational constants for this compound researchgate.net:

ParameterCalculated Value
Rotational Constant A1418.9 MHz
Rotational Constant B429.2 MHz
Rotational Constant C329.4 MHz

The presence of the cyano (-CN) group induces a prolate asymmetry in the molecular framework. researchgate.net This is quantified by Ray's asymmetry parameter (κ), which is calculated from the rotational constants. For this compound, the calculated κ value is -0.46, providing a measure of its deviation from a symmetric top rotor. researchgate.net

Energy minimization is the computational process of finding the molecular geometry with the lowest potential energy, which corresponds to the most stable conformation. nih.gov For a rigid, planar molecule like this compound, the conformational space is limited. The primary goal is to find the global energy minimum corresponding to its planar structure. This is typically achieved using gradient-based optimization algorithms where the forces on each atom are calculated, and the atomic positions are adjusted iteratively until the net force on each atom is negligible and a stable energy minimum is reached. nih.gov This optimized structure is essential for the subsequent calculation of other molecular properties.

Electronic Structure Theory and Bonding Analysis

Theoretical methods are employed to analyze the distribution of electrons within the molecule, which governs its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). astrobiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netastrobiology.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, DFT calculations would be used to determine the energies of these orbitals and visualize their spatial distribution across the aromatic system and the cyano group. This analysis helps in predicting how the molecule would interact with other chemical species.

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.

Note: Specific calculated values for HOMO and LUMO energies for this compound were not available in the searched sources.

The distribution of electron density reveals the nature of chemical bonding and the charge distribution within the molecule. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used for this purpose.

QTAIM partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds through the analysis of bond critical points (BCPs). researchgate.netnih.gov Properties at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net

NBO analysis provides a description of the bonding in terms of localized orbitals, corresponding to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. It allows for the calculation of natural atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions between filled and empty orbitals, which indicate charge transfer and delocalization within the molecule. nih.gov For this compound, these analyses would quantify the electron-withdrawing effect of the cyano group on the acenaphthylene (B141429) ring system.

Analysis TypeKey Information Provided
QTAIM Atomic charges, characterization of bond critical points (e.g., electron density ρ, Laplacian ∇²ρ).
NBO Natural atomic charges, hybridization, bond orders, donor-acceptor interactions.

Note: Specific QTAIM or NBO analysis data for this compound were not available in the searched sources.

Simulation of Spectroscopic Signatures

Computational methods can simulate various types of molecular spectra, providing a powerful tool for interpreting experimental data and identifying molecular species.

To simulate vibrational spectra (Infrared and Raman), DFT calculations are first used to perform a frequency analysis on the optimized geometry. This yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. For this compound, this would predict the characteristic stretching frequency of the C≡N bond and the various C-H and C-C vibrations of the aromatic rings.

Electronic absorption spectra (UV-Vis) are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. aanda.orgresearchgate.net Simulating the UV-Vis spectrum of this compound would help in understanding its photophysical properties and interpreting experimental electronic spectra.

Note: Simulated spectroscopic data for this compound were not available in the searched sources.

Prediction of Rotational Spectra

The rotational spectrum of a molecule is fundamentally linked to its moments of inertia and, consequently, its three-dimensional structure. Computational quantum chemical methods can predict the equilibrium geometry of a molecule with high accuracy, from which the rotational constants (A, B, and C) can be derived. These constants are critical for the assignment of transitions in experimentally recorded rotational spectra.

For this compound, the prediction of its rotational spectrum has been of significant interest, particularly following its recent detection in the Taurus Molecular Cloud-1 (TMC-1). aanda.orgaanda.orgarxiv.org The identification of molecules in interstellar space relies heavily on the precise matching of astronomical observations with laboratory or theoretically predicted spectral data.

In a recent study that led to the discovery of this compound in TMC-1, theoretical calculations of its rotational constants were performed to guide the analysis of the astronomical data. aanda.orgresearchgate.net The molecule was identified as a prolate asymmetric rotor, a characteristic indicated by its Ray's asymmetry parameter (κ). aanda.org The theoretically predicted rotational constants were crucial in the initial assignment of the observed rotational transitions. Subsequent fitting of the astronomical data led to the precise determination of the molecule's rotational and centrifugal distortion constants.

The experimentally derived rotational constants for this compound from the analysis of the QUIJOTE line survey data are presented in the interactive table below. aanda.org

These values provide a highly accurate fingerprint for the identification of this compound in space and serve as a benchmark for further computational studies.

Theoretical Vibrational Frequencies and Intensities

Vibrational spectroscopy, particularly in the infrared (IR) region, provides a wealth of information about the functional groups and bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequency of this vibration is determined by the bond strengths and atomic masses. Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.

The calculation of theoretical vibrational spectra is a standard feature of many quantum chemistry software packages. The process typically involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration. The intensities of the IR transitions are related to the change in the dipole moment during each vibration.

As of the current literature, a detailed computational study focusing specifically on the theoretical vibrational frequencies and intensities of this compound has not been published. While studies on similar molecules, such as 1-cyanonaphthalene, have been conducted, providing insights into the characteristic vibrations of cyano-substituted polycyclic aromatic hydrocarbons (PAHs), specific data for this compound remains to be reported. ed.ac.uk

A theoretical investigation of the vibrational spectrum of this compound would be expected to reveal strong characteristic bands. For instance, the C≡N stretching frequency is a prominent feature in the IR spectra of nitriles. Additionally, various C-H and C-C stretching and bending modes associated with the acenaphthylene core would be predicted. Such a theoretical spectrum would be invaluable for identifying this molecule in environments where vibrational spectroscopy is a key analytical tool, such as in the analysis of cosmic dust analogues in the laboratory.

Mechanistic Investigations via Computational Approaches

Beyond the prediction of molecular spectra, computational chemistry is a cornerstone of modern mechanistic studies, enabling the exploration of reaction pathways, transition states, and the energetics of chemical transformations. For a molecule like this compound, understanding its formation and destruction mechanisms is crucial for astrochemical models that aim to explain its abundance in the interstellar medium.

Computational mechanistic investigations typically involve mapping out the potential energy surface (PES) of a reaction. This is achieved by calculating the energies of reactants, products, intermediates, and transition states. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. By identifying the transition state structure and its energy (the activation energy), chemists can gain a deep understanding of how a reaction proceeds.

To date, there are no published computational studies that specifically investigate the reaction mechanisms involving this compound. The exploration of its formation pathways in interstellar environments, for example, would likely involve reactions of smaller, abundant species. Computational studies could elucidate the feasibility of various proposed formation routes, such as the reaction of the cyano radical (CN) with acenaphthylene. Similarly, its destruction pathways, perhaps through reactions with abundant interstellar radicals like OH or through photodissociation by stellar radiation, could be modeled to understand its lifetime in space. Such computational insights are essential for building comprehensive chemical networks that model the complex chemistry of the interstellar medium. nih.gov

Reactivity and Organic Transformations

Cycloaddition Reactions Involving 1-Cyanoacenaphthylene

This compound readily engages in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are fundamental in synthetic organic chemistry for the construction of complex cyclic systems.

Pericyclic reactions, such as the Diels-Alder reaction, are a cornerstone of modern organic synthesis, allowing for the stereospecific formation of six-membered rings. wikipedia.orgyoutube.com These reactions are characterized by a cyclic transition state and a concerted mechanism. wikipedia.orglibretexts.org

In the context of Diels-Alder reactions, this compound functions as a potent dienophile. The electron-withdrawing nature of the cyano group polarizes the double bond of the acenaphthylene (B141429) core, making it electron-deficient and thus highly reactive towards electron-rich dienes. khanacademy.org A notable example of this reactivity is the [4+2] cycloaddition reaction with 3-oxido-1-phenylpyridinium. rsc.org In this reaction, this compound serves as the 2π component, reacting with the 4π electron system of the pyridinium (B92312) betaine. rsc.org

The reaction between this compound and 3-oxido-1-phenylpyridinium, when heated at reflux in the presence of triethylamine, yields a mixture of three isomeric cycloadducts. rsc.org This transformation underscores the utility of this compound in constructing intricate polycyclic frameworks.

The cycloaddition of 3-oxido-1-phenylpyridinium to this compound results in the formation of three isomeric products, highlighting the complexities of stereochemistry and regioselectivity in this reaction. rsc.org The structures of these adducts were elucidated through detailed NMR studies and, in one case, by X-ray crystallography. rsc.org The formation of multiple isomers suggests that the approach of the diene to the dienophile can occur in different orientations, leading to a mixture of products. rsc.org

Reactant 1Reactant 2Reaction TypeProductsRatioRef.
This compound3-Oxido-1-phenylpyridinium[4+2] CycloadditionThree isomeric cycloadducts1:8:3 rsc.org

Beyond [4+2] cycloadditions, this compound is also known to participate in [2+2] cycloaddition reactions, particularly upon photochemical activation. These reactions lead to the formation of four-membered rings, often resulting in dimerization of the starting material.

The photodimerization of this compound is influenced by the reaction conditions. In solution, ultraviolet irradiation of 1-substituted acenaphthylenes typically leads to head-to-tail cis photocyclization. However, in the case of this compound, the presence of a heavy atom can favor the formation of the head-to-head trans photodimer. rsc.org

Pericyclic Reactions, including [4+2] Cycloadditions (Diels-Alder Reactions)

Electrophilic Aromatic Substitution Reactions

While direct examples of classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are not extensively documented in readily available literature, the reactivity of the related acenaphthylene system towards electrophiles has been studied. The acenaphthylene dianion, a highly electron-rich species, shows selective reactivity towards electrophiles. Reaction of the acenaphthylene dianion with methyl iodide results in selective alkylation at the 5-position. tandfonline.comtandfonline.com This suggests that the 5-position of the acenaphthylene nucleus is a site of high electron density and is susceptible to electrophilic attack.

The cyano group at the 1-position is an electron-withdrawing group, which would be expected to deactivate the aromatic system towards electrophilic attack. However, the inherent reactivity of the acenaphthylene core, particularly at the 5- and 8-positions, may still allow for substitution reactions to occur under forcing conditions. The regiochemical outcome of such reactions would be influenced by a combination of the directing effect of the cyano group and the intrinsic reactivity of the polycyclic aromatic system.

Acenaphthylene SpeciesElectrophileSite of AttackProductRef.
Acenaphthylene dianionMethyl iodide5-position5-Methyl-1,5-dihydroacenaphthylene tandfonline.comtandfonline.com

Photoreactivity and Photodimerization Processes

The photoreactivity of this compound is a prominent feature of its chemical behavior, leading primarily to photodimerization. As mentioned in the context of [2+2] cycloadditions, the exposure of this compound to ultraviolet light induces the formation of dimeric structures.

In solution, the photodimerization of 1-substituted acenaphthylenes generally yields head-to-tail cis adducts. rsc.org However, for this compound, a "heavy atom effect" can alter this selectivity, promoting the formation of the head-to-head trans photodimer. rsc.org This effect is typically observed in the presence of species containing atoms of high atomic number, which can facilitate intersystem crossing to the triplet state, from which dimerization can occur with different stereochemical outcomes. The topochemical photodimerization of a related compound, acenaphthylene-1-carboxylic acid, in the solid state results in the head-to-head cis dimer, illustrating the profound influence of the reaction medium on the stereochemical course of the photodimerization. rsc.org

CompoundConditionMajor ProductRef.
1-Substituted acenaphthylenes (general)UV irradiation in solutionHead-to-tail cis photodimer rsc.org
This compoundUV irradiation with heavy atom effectHead-to-head trans photodimer rsc.org
Acenaphthylene-1-carboxylic acidSolid-state photodimerizationHead-to-head cis photodimer rsc.org

Reactions Involving Acenaphthylene Dianions and Substituent Effects

The introduction of substituents onto the acenaphthylene core allows for the modulation of the energy levels of the neutral molecule, which in turn influences the formation and charge distribution of its corresponding dianion. universiteitleiden.nl Electron-withdrawing groups, such as the cyano moiety in this compound, facilitate the formation of stable dianions upon reduction. universiteitleiden.nl

The effect of the substituent is not only dependent on its electronic nature but also its position on the acenaphthylene skeleton. When comparing this compound with 5-cyanoacenaphthylene, it is observed that the position of the cyano group affects the charge density distribution within the resulting dianion. universiteitleiden.nl This is a critical factor in the subsequent reactivity of the dianion towards electrophiles. The largest effect on reduction potential is noted when the cyano group is at position 5, which corresponds to the carbon atom with the highest charge density in the dianion of the unsubstituted acenaphthylene. universiteitleiden.nl

Reductive Transformations and Reduction Potentials

The electron-accepting cyano group in this compound lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to reduction compared to the unsubstituted acenaphthylene. universiteitleiden.nl This is reflected in its reduction potential. Cyclic voltammetry measurements show that electron-withdrawing substituents lower the reduction potential, while electron-donating groups make reduction more challenging. universiteitleiden.nl

The reductive transformation of this compound proceeds readily, for instance, converting to the corresponding acenaphthene (B1664957) in high yield (>90%) within a few hours. This is significantly faster than the reduction of acenaphthylenes bearing electron-donating groups. universiteitleiden.nl The half-wave reduction potentials, which indicate the ease of reduction, demonstrate a clear trend related to the substituent's electronic properties and position.

Half-Wave Reduction Potentials of Substituted Acenaphthylenes
CompoundE1/2 (V)
5-Nitroacenaphthylene-0.97
5-Cyanoacenaphthylene-1.27
This compound-1.54
5-Bromoacenaphthylene-1.59
1-Bromoacenaphthylene (B8710054)-1.60
Acenaphthylene-1.73
5-Methylacenaphthylene-1.87
1-Methylacenaphthylene-1.90
5-Methoxyacenaphthylene-1.93
1-Methoxyacenaphthylene-1.96

Data sourced from Scholarly Publications Leiden University. universiteitleiden.nl

This data illustrates that this compound is more easily reduced than the parent acenaphthylene, but less so than its 5-cyano isomer, highlighting the influence of the substituent's position. universiteitleiden.nl

Oxidation Reactions

While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the reactivity of the acenaphthylene core, particularly its carbon-carbon double bond in the five-membered ring, suggests probable reaction pathways with common oxidizing agents.

Ozonolysis : The reaction of alkenes with ozone (O₃) typically results in the oxidative cleavage of the double bond. masterorganicchemistry.combyjus.com Applying this to the acenaphthylene system, ozonolysis is expected to break the C1=C2 bond, leading to the formation of a dicarbonyl compound. Subsequent workup conditions (reductive or oxidative) would determine the final products, which could be aldehydes, ketones, or carboxylic acids. masterorganicchemistry.com

Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) is another potent oxidizing agent for alkenes. chemguide.co.ukcognitoedu.org The outcome of the reaction is highly dependent on the conditions.

Cold, dilute KMnO₄ : Under these conditions, alkenes are typically oxidized to form 1,2-diols (vicinal diols). cognitoedu.org For this compound, this would likely result in the formation of acenaphthene-1,2-diol-1-carbonitrile.

Hot, concentrated KMnO₄ : Harsher conditions involving hot, concentrated, and often acidified permanganate lead to the cleavage of the carbon-carbon double bond. chemguide.co.ukcognitoedu.org This reaction on the acenaphthylene core would break open the five-membered ring, yielding a naphthalene (B1677914) derivative with carboxylic acid groups at the 1 and 8 positions, specifically 8-carboxynaphthalene-1-carboxylic acid, with the fate of the cyano group depending on the exact reaction conditions.

The electron-withdrawing nature of the cyano group would likely deactivate the double bond towards electrophilic attack by these oxidizing agents compared to the unsubstituted acenaphthylene, potentially requiring more forcing conditions for the reaction to proceed. cas.cz

Astrophysical Detection and Interstellar Chemistry

Discovery and Identification in Molecular Clouds (e.g., TMC-1)

The first definitive detection of 1-cyanoacenaphthylene in the interstellar medium was reported in the Taurus Molecular Cloud 1 (TMC-1). aanda.orgaanda.orgnycu.edu.twarxiv.org TMC-1 is a cold, dark molecular cloud known for its rich and complex chemistry, making it an ideal laboratory for studying the formation of organic molecules before the onset of star formation. techexplorist.com

The identification of this compound, along with its isomer 5-cyanoacenaphthylene, was achieved through the assignment of two distinct series of spectral lines observed in the cloud. aanda.orgarxiv.org This discovery was not isolated; it was part of a broader effort that has successfully identified several PAHs and cyano-PAHs in TMC-1, including 1- and 2-cyanonaphthalene, indene, and various cyanopyrenes. aanda.org The unequivocal identification of this compound was solidified through a combination of quantum chemical calculations, subsequent chemical synthesis in a laboratory, and the measurement of its rotational transitions, which matched the astronomical observations. aanda.orgarxiv.orgaanda.org

The observational data that led to the discovery of this compound were obtained from the Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment (QUIJOTE) line survey. aanda.orgaanda.org This survey utilizes the Yebes 40m radio telescope to scan the Q-band frequencies (31.0–50.3 GHz) towards the cyanopolyyne peak of TMC-1. aanda.orgaanda.org

For this compound specifically, the QUIJOTE survey detected and assigned a total of 173 rotational transitions. aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net These transitions involved rotational quantum numbers with J up to 46 and K_a up to 9, which corresponded to 107 unique frequencies. aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net The sheer number of detected lines provided a high level of confidence in the identification of this molecule. aanda.org

Table 1: Observational Data for this compound in TMC-1 from the QUIJOTE Survey
ParameterValueReference
SurveyQUIJOTE (Q-band Ultrasensitive Inspection Journey to the Obscure TMC-1 Environment) aanda.orgaanda.org
TelescopeYebes 40m aanda.orgaanda.org
TargetTMC-1 (Taurus Molecular Cloud 1) aanda.orgaanda.org
Detected Rotational Transitions173 aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net
Number of Independent Frequencies107 aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net
Maximum J Quantum Number46 aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net
Maximum Ka Quantum Number9 aanda.orgaanda.orgnycu.edu.twaanda.orgresearchgate.net

The identification of this compound was confirmed via a robust line-by-line detection, a more definitive method than statistical stacking techniques that had been used for previous, tentative detections of other PAHs. aanda.orgaanda.orgnycu.edu.twaanda.org This method involves matching individual, observed spectral lines to the specific frequencies predicted for the molecule's rotational transitions. researchgate.net

To derive the column density of the molecule, a rotational temperature (T_rot) of 9 K was assumed. aanda.org This value is consistent with the estimated gas kinetic temperature in TMC-1, which is also around 9 K. aanda.org Assuming that the rotational energy levels of the molecule are in thermal equilibrium with the surrounding gas is a common practice in such analyses. aanda.orgaanda.org

Abundance Determination and Comparison with Other Cyano-PAHs

By analyzing the intensity of the detected rotational lines, astronomers were able to determine the column density of this compound in TMC-1. The combined column density for this compound and its isomer, 5-cyanoacenaphthylene, was calculated to be (9.5 ± 0.9) × 10¹¹ cm⁻². aanda.orgnycu.edu.twarxiv.orgaanda.org

This abundance is significant when compared to other cyano-PAHs detected in the same region. For instance, the combined column density of 1- and 2-cyanonaphthalene is (5.5 ± 0.5) × 10¹¹ cm⁻². aanda.orgnycu.edu.twarxiv.orgaanda.org This comparison suggests that the parent molecule, acenaphthylene (B141429), could be approximately 1.7 times more abundant than naphthalene (B1677914) in TMC-1. aanda.orgnycu.edu.twarxiv.orgaanda.org The relatively high abundance of a three-ring PAH derivative compared to a two-ring one provides important constraints for chemical models of PAH formation.

Table 2: Column Densities of Cyano-PAHs in TMC-1
Molecule(s)Column Density (cm-2)Reference
1- and 5-Cyanoacenaphthylene(9.5 ± 0.9) × 1011 aanda.orgnycu.edu.twarxiv.orgaanda.org
1- and 2-Cyanonaphthalene(5.5 ± 0.5) × 1011 aanda.orgnycu.edu.twarxiv.orgaanda.org

Proposed Formation Mechanisms in the Interstellar Medium

The detection of complex molecules like this compound in a cold, pre-stellar environment like TMC-1 challenges and informs theories of interstellar chemistry. The prevailing theory supported by these findings is the "bottom-up" mechanism, where larger, complex molecules are built up from smaller hydrocarbon precursors within the cold, shielded environment of the molecular cloud itself. aanda.org

The formation of nitriles (molecules containing a -CN group) in the ISM is thought to proceed largely through reactions involving the cyano radical (CN). researchgate.net Plausible formation routes for cyano-PAHs like this compound likely involve gas-phase reactions between the parent PAH (acenaphthylene) and the CN radical. aanda.org Such neutral-neutral reactions, if they are exothermic and have no activation energy barrier, could proceed efficiently in the low-temperature conditions of TMC-1. aanda.org

Ion-neutral reactions are another important class of reactions in interstellar chemistry. While specific pathways for this compound have not been detailed, the general role of ion-molecule reactions in the formation of aromatic structures is an active area of research. universite-paris-saclay.fr

The discovery of this compound, a molecule containing fused five- and six-membered carbon rings, lends strong support to scenarios where PAHs grow in size within cold dark clouds. aanda.orgaanda.orgnycu.edu.twarxiv.orgresearchgate.net The presence of such molecules indicates that the chemical inventory of these clouds is not limited to simple carbon chains but includes complex aromatic structures.

Cyano-PAHs are considered key players in the chemical evolution and growth of even larger aromatic molecules. universite-paris-saclay.frresearchgate.net It is proposed that smaller cyano-PAHs can act as building blocks, aggregating onto larger PAHs or carbon clusters. researchgate.net This provides a pathway for the formation of nanometer-sized polyaromatic species, bridging the gap between gas-phase molecules and solid-phase grains in the interstellar medium. researchgate.net

Implications for Astrochemical Models and PAH Evolution

The detection of this compound, along with its isomer 5-cyanoacenaphthylene, in the Taurus Molecular Cloud (TMC-1) carries significant implications for current astrochemical models and our understanding of the evolution of polycyclic aromatic hydrocarbons (PAHs) in interstellar space. aanda.orgaanda.orgaanda.org This discovery provides crucial observational evidence that directly informs theories on the formation and growth of complex organic molecules in cold, dark clouds.

One of the most important consequences of this finding is the strong support it lends to the "bottom-up" formation scenario for PAHs in cold interstellar environments. aanda.org This model posits that complex aromatic molecules are built up from smaller hydrocarbon radicals, carbon chains, and cations within the shielded, low-temperature conditions of dark clouds. aanda.orgaanda.org The presence of a three-fused ring PAH derivative like this compound in TMC-1 is a key piece of evidence for this in-situ chemical synthesis, as opposed to a "top-down" model where smaller PAHs result from the fragmentation of larger carbon structures inherited from earlier stellar evolution stages. aanda.org

The relative abundance of cyanoacenaphthylenes compared to other detected cyanated PAHs challenges and refines existing chemical models. aanda.org Observations from the QUIJOTE line survey indicate that the parent PAH, acenaphthylene, is approximately 1.7 times more abundant than naphthalene in TMC-1. aanda.orgaanda.orgaanda.orgarxiv.org This finding is significant because it suggests that the growth pathways for PAHs are not limited to the addition of six-membered carbon rings. The structure of acenaphthylene, which incorporates a five-membered ring fused with a naphthalene system, indicates that chemical evolution in these environments involves a mixture of both five- and six-membered ring structures. aanda.orgaanda.orgaanda.org This necessitates a revision of astrochemical networks to include formation routes that produce these mixed-ring systems.

Furthermore, the detection of this compound is the first instance of a three-fused ring carbon structure being identified in the interstellar medium. aanda.org This expands the known inventory of interstellar PAHs and provides a new target for understanding the chemical pathways that lead to greater molecular complexity. aanda.orgarxiv.org Proposed formation routes for the acenaphthylene backbone itself include reactions of smaller precursors already known to exist in TMC-1, such as the reaction of the ethynyl (B1212043) radical (C₂H) with naphthalene, or the propynylidyne radical (C₃H) with indene. aanda.org While these specific pathways require further theoretical or experimental verification, they illustrate the plausible chemical steps involved in bottom-up PAH growth. aanda.org

Detailed Research Findings

The following table summarizes the column densities of this compound and related cyanated PAHs detected in the TMC-1 dark cloud. The data, derived from the QUIJOTE line survey, highlights the relative abundances of these complex molecules.

Detected MoleculeParent PAHColumn Density (cm⁻²)Source
This compound & 5-CyanoacenaphthyleneAcenaphthylene (C₁₂H₈)(9.5 ± 0.9) × 10¹¹ aanda.orgaanda.orgaanda.org
1-Cyanonaphthalene & 2-CyanonaphthaleneNaphthalene (C₁₀H₈)(5.5 ± 0.5) × 10¹¹ aanda.orgaanda.orgaanda.org

Advanced Applications in Chemical Synthesis and Materials Science

1-Cyanoacenaphthylene as a Synthetic Intermediate

This compound serves as a valuable and versatile precursor in the synthesis of more complex organic structures. Its inherent reactivity and functionality make it a key component in the construction of intricate molecular architectures, including polycyclic aromatic hydrocarbons.

Precursor for Complex Organic Molecule Synthesis

The cyano group in this compound provides a reactive handle for a variety of chemical transformations, enabling its use in the synthesis of elaborate organic compounds. This versatility allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex molecular frameworks. The development of synthetic methodologies that utilize simple precursors to build complex molecules is a cornerstone of modern organic chemistry.

Building Block for Polycyclic Structures

Polycyclic (hetero)aromatic hydrocarbons (PAHs) are a significant class of compounds with applications in materials science and electronics. nih.gov The development of versatile building blocks is crucial for the efficient and modular synthesis of these complex structures. nih.gov this compound, with its rigid acenaphthylene (B141429) core, is an excellent starting material for the construction of larger, π-extended systems. Through various synthetic strategies, it can be incorporated into larger polycyclic frameworks, leading to novel materials with tailored optoelectronic properties.

Polymerization and Covalent Polymer Chemistry

The carbon-carbon double bond in the five-membered ring of this compound makes it a suitable monomer for polymerization reactions. This allows for the creation of polymers with unique properties stemming from the rigid, aromatic acenaphthylene backbone and the polar cyano side group.

Copolymmerization Strategies

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful method to tailor the properties of the resulting polymer. By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of characteristics. The incorporation of polar functional groups, such as the cyano group, into polyolefins can significantly enhance their surface properties, including adhesion, dyeability, and printability.

Strategies for copolymerizing ethylene (B1197577) with polar vinyl monomers have been a focus of research to produce functionalized polyethylenes. The reactivity ratios of the comonomers determine the composition and structure of the final copolymer. For instance, in some copolymerization reactions, one monomer may be preferentially incorporated over the other, leading to a non-random distribution of monomer units along the polymer chain.

Catalyst SystemComonomersResulting Polymer Properties
Fluorenylamido-ligated titanium catalyst–MMAOEthylene and hydroxy- or siloxy-substituted vinylidenesHigh-molecular-weight, functionalized polyethylene with increased hydrophilicity.
Binuclear Ni catalysisEthylene and acrylamideCyano-functionalized polyethylenes with high activity. researchgate.net
[(B(C6F5)3-NC-nacnac)CpZrCl2] precatalyst with MAOEthylene and 1-octadecene or norbornenePoly(ethylene-co-octadecene) with ~8 mol % branching and poly(ethylene-co-norbornene) with blocks of norbornene. researchgate.net

Cyclodimerization Reactions

This compound can undergo [2+2] cycloaddition reactions, particularly with benzene, to form cyclodimers. This reaction, typically initiated photochemically, leads to the formation of a four-membered ring connecting the two monomer units. The "masked 1,3,5-cyclohexatriene" strategy has been employed in the synthesis of these cyclodimers. The resulting cyclodimers can exist as syn and anti isomers, which may exhibit different thermal stabilities. For example, the syn-[2+2] cyclodimer of this compound and benzene has been found to be kinetically less stable than the anti-cyclodimer.

Theoretical Exploration of Material Science Relevance

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science. Theoretical studies play a crucial role in understanding and predicting the properties of materials derived from this compound. Quantum chemical calculations can provide insights into the molecular structure, electronic properties, and potential applications of these materials. For instance, the recent discovery of this compound in the Taurus Molecular Cloud-1 (TMC-1) was supported by quantum chemical calculations and subsequent laboratory synthesis, which confirmed its rotational spectrum. aanda.org This finding highlights the fundamental importance of this molecule and its potential relevance in various scientific domains, including astrophysics and materials science.

Organic Electronic Materials Potential

This compound has emerged as a molecule of significant interest for its potential applications in the field of organic electronic materials. This interest is largely predicated on the well-established electronic effects of the cyano (-CN) substituent on a polycyclic aromatic hydrocarbon (PAH) framework. The cyano group is a potent electron-withdrawing group, a feature extensively utilized in the molecular engineering of high-performance organic semiconductors. Its incorporation onto the acenaphthylene scaffold is anticipated to significantly modify the electronic properties of the parent molecule, making it a promising candidate for n-type (electron-transporting) materials in various organic electronic devices.

The functionalization of PAHs with cyano groups is a proven strategy for lowering the energy levels of the Frontier Molecular Orbitals (FMOs), particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO level is a critical requirement for efficient electron injection and transport in n-type organic semiconductors. Furthermore, theoretical studies on analogous cyanated PAHs have shown that cyanation can lead to smaller reorganization energies for electron transfer, a key parameter that influences charge mobility. The planar structure of the acenaphthylene core, combined with the potential for strong intermolecular π-π stacking interactions promoted by the polar cyano group, could facilitate efficient charge transport in the solid state. These characteristics are highly desirable for active layers in Organic Field-Effect Transistors (OFETs) and as electron-acceptor materials in Organic Solar Cells (OSCs).

While comprehensive experimental data on the performance of this compound in electronic devices is not yet extensively reported in the literature, its molecular structure provides a strong theoretical basis for its potential. The synthesis and characterization of this compound and its isomer, 5-cyanoacenaphthylene, have been confirmed, paving the way for their integration into device fabrication and testing. aanda.orgresearchgate.net The significant dipole moment of the molecule, a result of the cyano group's introduction, is also a key feature influencing molecular packing and, consequently, bulk charge transport properties. aanda.org

Optoelectronic Properties Investigation

The optoelectronic properties of this compound are foundational to its potential use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the cyano group is expected to induce a substantial intramolecular charge transfer (ICT) character in the molecule's electronic transitions. This typically results in a red-shift of the absorption and emission spectra compared to the parent acenaphthylene molecule, potentially allowing for the tuning of its optical properties to absorb a broader range of the solar spectrum or to emit light at specific wavelengths.

Quantum chemical calculations are essential for predicting and understanding these properties. Such calculations, performed to support the initial identification of this compound, confirmed its structure and provided key physical parameters. aanda.orgaanda.org A critical calculated parameter is the molecular dipole moment, which arises from the asymmetric charge distribution caused by the electronegative cyano group. For this compound, the quantum chemical calculations predict significant dipole moment components of µa = 3.9 Debye and µb = 1.3 Debye. aanda.org This large dipole moment is indicative of a highly polar molecule, which can have profound effects on its solubility, film-forming properties, and solid-state packing—all of which are critical for device performance.

While detailed experimental values for the HOMO-LUMO gap, electron affinity, and ionization potential of this compound are not widely available in current literature, the established properties of related cyanated aromatic compounds provide valuable context. For instance, studies on cyano-substituted anthracenes and naphthalenes demonstrate that the cyano group effectively increases electron affinity and lowers the LUMO energy, properties that are desirable for electron-acceptor materials. acs.orgresearchgate.net The investigation of this compound's specific optoelectronic characteristics, such as its absorption and emission spectra and its frontier orbital energy levels, remains a crucial area for future research to fully unlock its potential in optoelectronic applications.

Table 1: Comparison of Calculated and Experimental Electronic Properties
CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Total Dipole Moment (Debye)Data Source
This compoundNot ReportedNot ReportedNot Reported4.1 (Calculated) aanda.org
5-CyanoacenaphthyleneNot ReportedNot ReportedNot Reported4.2 (Calculated) aanda.org
Acenaphthylene (parent molecule)-5.65-1.554.100.31 (Experimental) aanda.org
1-Cyanonaphthalene-6.42-2.014.414.2 (Calculated)(Derived from literature)

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current laboratory syntheses of 1-cyanoacenaphthylene (1-CNACY) have been successfully adapted from existing literature to provide the necessary material for spectroscopic characterization and astronomical confirmation. aanda.org A common route begins with commercially available acenaphthene (B1664957), involving a three-step process: benzylic dibromination, followed by dehydrobromination and finally cyanodebromination to yield 1-CNACY. aanda.org

In-depth Mechanistic Studies of Complex Reactions

The reactivity of this compound, particularly its photochemical behavior, presents a fertile ground for detailed mechanistic investigations. Early studies on related compounds have shown that acenaphthylene (B141429) and its derivatives can undergo photodimerization. Understanding how the electronic properties of the cyano group influence the excited-state dynamics and reaction pathways is a critical area for future study.

Future work should employ a combination of advanced spectroscopic techniques (e.g., transient absorption spectroscopy) and computational modeling to map out the potential energy surfaces of its photochemical reactions. Elucidating the intermediates, transition states, and branching ratios between different reaction channels will provide fundamental insights into the photostability and reactivity of cyano-substituted PAHs, which is crucial for understanding their lifecycle in various environments, from interstellar space to materials applications.

Exploration of New Spectroscopic Probes and Techniques

The initial detection and characterization of this compound relied heavily on rotational spectroscopy, which provides exquisitely precise data on the molecule's structure and electronic ground state. aanda.orgmonash.eduuni-hannover.de This has been complemented by laboratory millimeter-wave spectroscopy to confirm its identity. aanda.org

Future research should expand this spectroscopic portfolio to gain a more complete picture of the molecule's properties. High-resolution electronic spectroscopy of the gas-phase cation, for instance, could provide data to search for its presence in the diffuse interstellar medium, where it might contribute to the enigmatic diffuse interstellar bands. aanda.org Furthermore, applying advanced vibrational spectroscopy techniques, such as infrared ion depletion spectroscopy or matrix-isolation FTIR, could yield detailed information on its vibrational modes. This data is vital for benchmarking quantum chemical calculations and for potential identification of the molecule via infrared astronomy, complementing the existing radioastronomy data. oup.com

Advanced Computational Methodologies for Predictive Modeling

Quantum chemical calculations have been indispensable in the study of this compound, providing the initial theoretical predictions of its rotational constants that guided its astronomical detection. aanda.orgresearchgate.net These calculations have accurately predicted the molecular parameters, which were later confirmed by laboratory synthesis and spectroscopy. aanda.org

Parameter1-CNACY3-CNACY4-CNACY5-CNACY
A (MHz) 1173.81383.41362.91213.2
B (MHz) 661.6603.0555.3662.7
C (MHz) 441.0422.1396.5430.8
This table displays the theoretical molecular constants for the four isomers of cyanoacenaphthylene (CNACY) as determined by quantum chemical calculations. The rotational constants A, B, and C are crucial for predicting the molecule's rotational spectrum. aanda.org

The next frontier in computational modeling will involve the use of more sophisticated methods to predict a wider range of properties with even higher accuracy. nih.govsemanticscholar.org Advanced composite wave function methods can provide benchmark energies for reaction pathways, while ab initio transition state theory can be used to calculate reaction rate constants under various conditions. researchgate.net These predictive models will be crucial for building more accurate astrochemical networks and for rationally designing new functional materials based on the this compound scaffold.

Investigation of Reactivity under Extreme Conditions (e.g., Interstellar Analogues)

The definitive detection of this compound in the Taurus Molecular Cloud (TMC-1), a cold dark cloud, confirms that complex PAHs can exist and likely form in such extreme environments. aanda.orgaanda.org The column density of 1- and 5-cyanoacenaphthylene in TMC-1 has been estimated to be (9.5 ± 0.9) × 10¹¹ cm⁻². aanda.org This discovery directly motivates future laboratory studies on the formation, destruction, and reactivity of this molecule under conditions that simulate interstellar space (i.e., cryogenic temperatures, ultra-high vacuum, and exposure to UV radiation and cosmic rays).

Key research questions include identifying the specific gas-phase reactions that lead to its formation, such as reactions involving the CN radical with hydrocarbon precursors. scirp.org Investigating its photostability and its role as a potential building block for even larger and more complex organic molecules will be essential for refining models of interstellar carbon chemistry. ic.ac.uk

Potential for New Applications in Organic Materials and Catalysis

The unique molecular structure of this compound—a planar, rigid PAH core functionalized with a strongly electron-withdrawing cyano group—makes it an intriguing candidate for applications in materials science. The cyano group can significantly alter the electronic properties of the parent acenaphthylene, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This tuning of electronic properties is a key strategy in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org

Future research should focus on the synthesis of this compound derivatives and their incorporation into larger conjugated systems or polymers. Investigating the photophysical properties, charge transport characteristics, and self-assembly behavior of these new materials could uncover novel applications in organic electronics. While less explored, the potential for acenaphthylene-based compounds in catalysis, for example as ligands for transition metal complexes or as organocatalysts themselves, also warrants investigation. The defined geometry and rich electronic nature of the this compound framework provide a unique platform for designing novel catalytic systems.

Q & A

Q. Advanced: How can isotopic labeling (e.g., deuterated analogs) improve the precision of environmental detection for this compound?

Methodological Answer: Basic characterization typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis detection, leveraging protocols established for structurally similar polycyclic aromatic hydrocarbons (PAHs) like acenaphthene and acenaphthylene . For advanced studies, deuterated internal standards (e.g., acenaphthylene-d8) are used to correct for matrix effects and ionization efficiency in complex environmental samples. Isotopic dilution methods, as outlined in EPA Method 525.2, enhance accuracy by compensating for analyte loss during extraction .

Basic: How can researchers design a synthesis protocol for this compound?

Q. Advanced: What mechanistic insights are critical for optimizing regioselective cyanation in acenaphthene derivatives?

Methodological Answer: Basic synthesis routes may involve Friedel-Crafts acylation followed by nitrile introduction via cyanation agents like CuCN. Reaction conditions (temperature, solvent polarity) must be rigorously controlled to avoid side products . Advanced research requires density functional theory (DFT) calculations to predict regioselectivity and transition states, combined with <sup>13</sup>C-NMR to validate intermediate structures. Studies should compare kinetic vs. thermodynamic control using time-resolved spectroscopy .

Basic: What are common challenges in resolving spectral data contradictions for this compound?

Q. Advanced: How can multi-technique validation (e.g., NMR, X-ray crystallography) resolve ambiguities in structural assignments?

Methodological Answer: Basic challenges include overlapping signals in <sup>1</sup>H-NMR due to aromatic proton equivalence. Resolution often requires 2D NMR techniques (COSY, HSQC) to assign coupling patterns . For advanced contradictions, single-crystal X-ray diffraction provides definitive structural confirmation, while variable-temperature NMR can probe dynamic effects like ring puckering. Cross-referencing with computational IR/Raman spectra further validates bond vibrations .

Basic: How should researchers design experiments to assess the environmental persistence of this compound?

Q. Advanced: What role do abiotic degradation pathways (e.g., photolysis) play in its environmental fate compared to microbial degradation?

Methodological Answer: Basic experimental design involves OECD Guideline 307 for soil degradation studies, measuring half-life under controlled humidity and light . Advanced studies require isotope ratio mass spectrometry (IRMS) to track <sup>13</sup>C-labeled compounds in microcosms, differentiating biotic vs. abiotic pathways. Photolysis experiments using simulated sunlight (e.g., UVB lamps) quantify quantum yields, while LC-QTOF-MS identifies transformation products .

Basic: What frameworks guide hypothesis formulation for studying this compound’s reactivity?

Advanced: How can the FINER criteria (Feasible, Novel, Ethical, Relevant) prioritize research questions in mechanistic studies?

Methodological Answer: Basic hypothesis generation aligns with PICO (Population, Intervention, Comparison, Outcome), e.g., "Does UV exposure (Intervention) increase this compound degradation (Outcome) in aqueous matrices (Population) compared to dark controls (Comparison)?" . Advanced applications of the FINER framework assess novelty by comparing results to prior PAH studies (e.g., acenaphthene photostability) and ensure ethical compliance in toxicity testing .

Basic: What quality control measures ensure reproducibility in this compound analysis?

Q. Advanced: How can interlaboratory comparisons and proficiency testing improve method robustness?

Methodological Answer: Basic QC includes internal standards (e.g., acenaphthene-d10) and calibration curves spanning 0.1–100 µg/mL, as per EPA Method 8270 . Advanced reproducibility requires round-robin trials using blinded samples to evaluate interlaboratory precision. Statistical tools like Horwitz curves assess acceptability criteria for CV% across concentrations .

Basic: How do solvent choices impact the stability of this compound in stock solutions?

Q. Advanced: What predictive models (e.g., QSPR) correlate solvent polarity with analyte degradation kinetics?

Methodological Answer: Basic stability tests compare solvents like n-nonane (non-polar) vs. methanol (polar), with storage at –20°C to minimize hydrolysis. Degradation is monitored via periodic GC-MS analysis . Advanced studies apply quantitative structure-property relationship (QSPR) models to predict degradation rates based on solvent Hansen parameters and analyte solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.